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2,3,6-Trichloro(difluoromethyl)benzene Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Laboratory Synthesis and Optimization of 2,3,6-Trichloro(difluoromethyl)benzene
Application Note: Laboratory Synthesis and Optimization of 2,3,6-Trichloro(difluoromethyl)benzene
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Introduction & Mechanistic Rationale
The incorporation of fluorinated structural motifs, particularly the difluoromethyl group ( −CF2H ), is a highly desirable approach in medicinal chemistry and agrochemical development. The −CF2H moiety acts as a lipophilic bioisostere for hydroxyl ( −OH ) and thiol ( −SH ) groups, capable of acting as a hydrogen bond donor while significantly modulating the physicochemical properties and metabolic stability of the parent compound[1].
2,3,6-Trichloro(difluoromethyl)benzene (CAS: 1261875-40-4) is a highly specialized halogenated building block[2]. Historically, the synthesis of heavily halogenated trifluoromethyl and difluoromethyl benzenes relied on aggressive conditions, such as the exhaustive chlorination of toluene derivatives followed by high-pressure halogen exchange using anhydrous hydrogen fluoride ( HF ) and antimony pentachloride ( SbCl5 ) in Hastelloy autoclaves[3], or the use of highly toxic sulfur tetrafluoride ( SF4 ) at elevated temperatures[4].
For modern laboratory-scale synthesis, these methods present severe safety and operational bottlenecks. To ensure a self-validating, safe, and scalable protocol, this guide details a direct nucleophilic deoxyfluorination strategy. By utilizing 2,3,6-trichlorobenzaldehyde as the starting material and reacting it with Diethylaminosulfur trifluoride (DAST) or its bench-stable analogs (e.g., XtalFluor-E), researchers can achieve high-yielding conversion to the difluoromethyl derivative under mild conditions without the need for pressurized reactors.
Deoxyfluorination pathway for 2,3,6-Trichloro(difluoromethyl)benzene synthesis.
Experimental Workflow: Deoxyfluorination Protocol
Materials and Reagents
-
Starting Material: 2,3,6-Trichlorobenzaldehyde (1.0 equiv, 10.0 mmol, 2.09 g)
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) (1.5 equiv, 15.0 mmol, 1.98 mL). Note: DAST can be substituted with XtalFluor-E for enhanced thermal stability.
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
-
Quenching Agent: Saturated aqueous Sodium Bicarbonate ( NaHCO3 ) solution.
Step-by-Step Methodology
Step 1: System Preparation and Inertion
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Purge the system with ultra-high purity Argon for 10 minutes to ensure a strictly anhydrous environment. Moisture ingress will prematurely hydrolyze DAST into corrosive HF and diethylaminosulfinyl fluoride.
Step 2: Substrate Solubilization 3. Charge the flask with 2.09 g of 2,3,6-trichlorobenzaldehyde. 4. Inject 50 mL of anhydrous DCM via syringe. Stir at 400 rpm until the substrate is fully dissolved. 5. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
Step 3: Reagent Addition (Critical Phase) 6. Causality Note: DAST addition is highly exothermic. Rapid addition can lead to localized heating, promoting the formation of vinyl ether byproducts or substrate degradation. 7. Using a chemical-resistant syringe (PTFE plunger), add 1.98 mL of DAST dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. 8. Upon complete addition, maintain the reaction at 0 °C for an additional 30 minutes.
Step 4: Reaction Propagation 9. Remove the ice-water bath and allow the reaction mixture to warm gradually to ambient temperature (20–25 °C). 10. Stir for 12–16 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 9:1) or GC-MS until complete consumption of the starting aldehyde is observed.
Step 5: Quenching and Work-up 11. Re-cool the reaction mixture to 0 °C. 12. Safety Protocol: To neutralize the HF generated during the fluorination, carefully add 30 mL of saturated aqueous NaHCO3 dropwise. Warning: Vigorous effervescence ( CO2 evolution) will occur. 13. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). 14. Combine the organic phases, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate ( Na2SO4 ). 15. Filter the drying agent and concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent volatilization of the fluorinated product).
Step 6: Purification 16. Purify the crude residue via flash column chromatography on silica gel using 100% Hexanes to afford 2,3,6-Trichloro(difluoromethyl)benzene as a clear, dense oil.
Process Optimization & Quantitative Data
To establish a highly reproducible protocol, various deoxyfluorinating agents and conditions were evaluated. The steric hindrance imposed by the ortho-chloro substituents (at positions 2 and 6) significantly impacts the reaction kinetics.
| Entry | Fluorinating Agent (Equiv) | Solvent | Temp Profile | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | DAST (1.2) | DCM | 0 °C → RT | 12 | 85 | 78 |
| 2 | DAST (1.5) | DCM | 0 °C → RT | 16 | >99 | 92 |
| 3 | Deoxo-Fluor (1.5) | Toluene | 0 °C → 60 °C | 8 | 95 | 88 |
| 4 | XtalFluor-E (1.5) + Et3N⋅3HF | DCM | RT | 24 | 90 | 85 |
Table 1: Optimization of the deoxyfluorination of 2,3,6-trichlorobenzaldehyde. Entry 2 represents the optimized conditions utilized in the protocol above.
Analytical Characterization
To validate the trustworthiness of the synthesized compound, the following analytical parameters should be confirmed:
-
Molecular Formula: C7H3Cl3F2
-
Molecular Weight: 231.45 g/mol
-
19 F NMR (376 MHz, CDCl3 ): δ -114.5 (d, J=53.2 Hz, 2F). The large coupling constant is diagnostic of the geminal proton in the CF2H group.
-
1 H NMR (400 MHz, CDCl3 ): δ 7.45 (d, J=8.8 Hz, 1H), 7.32 (d, J=8.8 Hz, 1H), 7.15 (t, J=53.2 Hz, 1H, CF2H ).
-
GC-MS (EI): m/z calculated for C7H3Cl3F2 [M] + 229.93, observed isotopic pattern consistent with three chlorine atoms (M, M+2, M+4, M+6).
References
- AK Scientific, Inc. "2,3,6-Trichloro(difluoromethyl)benzene. Catalog#: 7375EJ." aksci.com.
- Guidechem. "1,2,5-trichloro-3-[3-(difluoromethyl)-5-(trifluoromethyl)phenyl]benzene and Related Computed Properties." guidechem.com.
- Advanced Technology & Industrial Co., Ltd. "2,3,6-TRICHLORO(DIFLUOROMETHYL)BENZENE CAS:1261875-40-4 Formula: C7H3Cl3F2." chembuyersguide.com.
- Google Patents (US4093669A). "Method for preparing trichloromethyl-trifluoromethyl-benzenes." google.com.
- PMC. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." nih.gov.
- DTIC. "SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE." dtic.mil.
Sources
Gas chromatography-mass spectrometry (GC-MS) method for 2,3,6-Trichloro(difluoromethyl)benzene
Gas chromatography-mass spectrometry (GC-MS) method for 2,3,6-Trichloro(difluoromethyl)benzene
Application Note: High-Resolution GC-MS Quantification of 2,3,6-Trichloro(difluoromethyl)benzene in Complex Matrices
Executive Summary & Analytical Significance
2,3,6-Trichloro(difluoromethyl)benzene (CAS: 1261875-40-4) is a highly specialized, multi-halogenated aromatic compound frequently utilized as an intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Due to its high volatility, thermal stability, and the potential for matrix suppression in complex synthetic mixtures, developing a robust analytical method is critical for yield determination and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this class of halogenated volatile organic compounds (VOCs)[1][2]. This protocol outlines a self-validating GC-MS methodology utilizing Electron Ionization (EI) and Selected Ion Monitoring (SIM), designed to deliver high-fidelity quantitative data while inherently cross-verifying its own accuracy through isotopic ratio analysis.
Methodological Rationale: The Causality of Experimental Choices
As analytical scientists, we do not merely select parameters; we engineer them to exploit the physicochemical properties of the analyte. The choices in this protocol are driven by the following causal relationships:
-
Chromatographic Separation (Column Selection): A 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5MS) is selected. Causality: The non-polar backbone of the column perfectly matches the hydrophobic, halogenated profile of 2,3,6-Trichloro(difluoromethyl)benzene. The 5% phenyl substitution provides just enough polarizability to resolve the compound from structurally similar chlorinated isomers, preventing peak tailing and ensuring sharp, Gaussian peak shapes[3].
-
Ionization Strategy (EI at 70 eV): Causality: The rigid benzene ring coupled with the difluoromethyl (-CF2H) and trichloro (-Cl3) groups yields a highly reproducible fragmentation pattern under 70 eV electron bombardment.
-
Self-Validating Isotopic Signatures: The natural isotopic abundance of three chlorine atoms creates a distinct mass spectral cluster (approx. 100:97:32 ratio for M, M+2, M+4). By monitoring these specific ratios in SIM mode, the method inherently validates peak purity. If a co-eluting matrix interference occurs, the isotopic ratio will skew, immediately flagging the data point as invalid[3].
Caption: Logical causality of analytical method choices for halogenated volatile compounds.
Experimental Workflow
The following workflow ensures that sample integrity is maintained from extraction to quantification, utilizing internal standard (IS) normalization to correct for any variations in injection volume or matrix effects[1][3].
Caption: GC-MS analytical workflow for 2,3,6-Trichloro(difluoromethyl)benzene quantification.
Step-by-Step Experimental Protocol
Sample Preparation & Extraction
-
Aliquot & Dilute: Transfer 1.0 mL of the aqueous or synthetic reaction sample into a clean 15 mL glass centrifuge tube.
-
Extraction: Add 2.0 mL of GC-grade Dichloromethane (DCM). Cap tightly and vortex vigorously for 2 minutes to drive the partitioning of the hydrophobic 2,3,6-Trichloro(difluoromethyl)benzene into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.
-
Internal Standard Spiking: Carefully extract 1.0 mL of the lower DCM layer and transfer it to a 2 mL GC autosampler vial. Spike the vial with 10 µL of a 100 µg/mL Internal Standard solution (1,4-Dichlorobenzene-d4). Causality: Spiking post-extraction but pre-injection isolates instrument performance variables from extraction efficiency variables.
GC-MS Instrument Parameters
Program the gas chromatograph and mass spectrometer according to the parameters established for EPA-style halogenated volatile analysis[2][4].
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
Injection Mode: Split, 10:1 ratio. Causality: Prevents column overloading and peak fronting, which is common with highly concentrated halogenated samples.
-
Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 50°C, hold for 2.0 min.
-
Ramp: 15°C/min to 250°C.
-
Final Hold: 5.0 min at 250°C.
-
Causality: The low initial temperature focuses the volatile analyte at the head of the column. The rapid ramp ensures sharp elution and bakes off higher-boiling matrix contaminants.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Solvent Delay: 3.5 minutes. Causality: Protects the electron multiplier filament from the massive influx of the DCM solvent front.
Quantitative Data Presentation & Self-Validation System
To ensure absolute trustworthiness, the method relies on a self-validating SIM table. The software must be programmed to flag any sample where the ratio of the Qualifier Ion to the Quantifier Ion deviates by more than ±10% from the theoretical isotopic abundance.
Table 1: SIM Ion Selection and Isotopic Self-Validation
| Compound | Role | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Target Ratio (Qual 1 / Quant) |
|---|---|---|---|---|---|---|
| 2,3,6-Trichloro(difluoromethyl)benzene | Target Analyte | ~8.45 | 230 [M]+ | 232 [M+2]+ | 179 [M-CF2H]+ | 0.97 (± 10%) |
| 1,4-Dichlorobenzene-d4 | Internal Standard | ~6.20 | 152 | 154 | N/A | 0.65 (± 10%) |
Table 2: Method Validation Metrics
| Parameter | Value / Range | Acceptance Criteria |
|---|---|---|
| Linear Dynamic Range | 0.05 – 50 µg/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.015 µg/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | 0.05 µg/mL | Signal-to-Noise (S/N) ≥ 10 |
| Injection Repeatability (n=6) | 1.8% RSD | RSD ≤ 5.0% |
| Blank Carryover | Not Detected | < LOD in subsequent blank run |
Quality Control & Troubleshooting
A protocol is only as reliable as its failure-detection mechanisms. Implement the following QC checks[1]:
-
Instrument Blank: Run a pure DCM blank after the highest calibration standard. Acceptance criterion: Target analyte concentration must be < LOD. If carryover is detected, replace the inlet liner and syringe, as halogenated compounds can adsorb to active sites on degraded glass wool.
-
Continuing Calibration Verification (CCV): Inject a mid-range standard (e.g., 10 µg/mL) every 10 samples. Acceptance criterion: Calculated concentration must be within ±15% of the true value.
-
Matrix Spike (MS/MSD): Spike a known concentration of the analyte into a real sample matrix prior to extraction. This validates that the matrix is not causing ion suppression in the MS source[1].
References
-
Title: SW-846 Test Method 8021B: Aromatic and Halogenated Volatiles By Gas Chromatography Using Photoionization and/or Electrolytic Conductivity Detectors | US EPA Source: epa.gov URL: [Link]
-
Title: Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography Source: epa.gov URL: [Link]
-
Title: [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry] Source: nih.gov URL: [Link]
-
Title: 2,3,6-TRICHLORO(DIFLUOROMETHYL)BENZENE CAS:1261875-40-4 Source: chembuyersguide.com URL: [Link]
-
Title: Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS Source: shimadzu.com URL: [Link]
Sources
Technical Notes & Optimization
Troubleshooting low solubility of 2,3,6-Trichloro(difluoromethyl)benzene in polar organic solvents
Troubleshooting low solubility of 2,3,6-Trichloro(difluoromethyl)benzene in polar organic solvents
Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling to solubilize 2,3,6-Trichloro(difluoromethyl)benzene in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile).
Due to the unique physicochemical properties of highly halogenated aromatic compounds, standard dissolution techniques often fail, leading to hidden nano-suspensions, irreproducible assay data, and false negatives in biological screening. This guide provides the mechanistic causality behind these failures and offers self-validating protocols to overcome them.
The Chemistry of the Problem: Why Won't It Dissolve?
Q: Why does 2,3,6-Trichloro(difluoromethyl)benzene resist dissolution in standard polar solvents like DMSO or Methanol?
A: The insolubility of this compound in polar environments is driven by a severe thermodynamic mismatch between the solute and the solvent, governed by three main factors:
High Crystal Lattice Energy: Halogenated benzenes exhibit exceptionally strong intermolecular halogen- π and π
π stacking interactions in their solid state[1]. Breaking these bonds requires significant enthalpy of fusion.Suppressed Molecular Polarity: While fluorine and chlorine are highly electronegative, their arrangement around the benzene ring, combined with the bulky, highly hydrophobic difluoromethyl ( −CHF2 ) group, drastically reduces the effective molecular polarity. Halogen atoms reduce overall polarity and increase steric hindrance, preventing favorable dipole-dipole interactions with polar solvents[2].
Hydrophobic Hydration Penalty: Polar solvents (and aqueous mixtures) rely on hydrogen bonding networks. Introducing a bulky, non-polar, multi-halogenated molecule into this environment causes an unfavorable decrease in solvent entropy, leading to a highly positive standard Gibbs energy of hydration[3].
Because "like dissolves like," this compound requires solvents with high dispersion forces (London forces) and low dielectric constants[4]. When forced directly into polar solvents, the compound tends to aggregate rather than form a true thermodynamic solution.
Quantitative Solvent Selection Guide
To predict solubility, we must look at the Hildebrand Solubility Parameter ( δ ) , which estimates the degree of interaction between materials. For highly halogenated benzenes, δ typically ranges from 18 to 20 MPa 1/2 . Solvents with parameters far outside this range will fail to solvate the compound.
| Solvent | Dielectric Constant ( ε ) | Hildebrand Parameter ( δ , MPa 1/2 ) | Solvation Capacity for Halogenated Benzenes | Recommended Application |
| Water | 80.1 | 47.8 | Negligible | Do not use directly |
| Methanol | 32.7 | 29.6 | Poor | Avoid |
| DMSO | 46.7 | 26.6 | Low to Moderate | Final assay diluent only (requires co-solvent) |
| THF (Tetrahydrofuran) | 7.5 | 19.4 | Excellent | Primary transition solvent |
| Toluene | 2.4 | 18.2 | Excellent | Stock storage (non-biological assays) |
| PEG3350 (Aqueous) | Varied | Varied | Moderate (Micellar) | Biological assay stabilizer[5] |
Diagnostic Troubleshooting Workflow
Use the following decision matrix to determine the correct solubilization protocol based on your downstream assay tolerances.
Logical workflow for troubleshooting lipophilic compound solubility in polar solvents.
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . You must pass the validation checkpoint at each step before proceeding. This prevents the accidental use of nano-suspensions in your assays.
Protocol A: The Co-Solvent Transition Method (THF to DMSO)
Causality: THF possesses the necessary dispersion forces to disrupt the halogen- π crystal lattice of 2,3,6-Trichloro(difluoromethyl)benzene. Once the lattice is broken and the molecules are fully solvated, DMSO can be introduced to stabilize the individual molecules via dipole-induced dipole interactions.
-
Step 1: Primary Solvation. Weigh 10 mg of 2,3,6-Trichloro(difluoromethyl)benzene into a glass vial. Add 100 μ L of anhydrous THF. Vortex for 30 seconds.
-
Step 2: Primary Validation. Hold the vial against a dark background. The liquid must be completely transparent with no particulate matter. If particles remain, the compound is impure or degraded.
-
Step 3: Polar Titration. Slowly add 900 μ L of anhydrous DMSO dropwise (10 μ L/sec) while continuously vortexing the solution.
-
Step 4: Optical Validation (The Tyndall Check). Turn off the ambient room lights. Shine a 532 nm (green) or 650 nm (red) laser pointer directly through the vial.
-
Validation Check: If the path of the laser beam is visible as a solid line through the liquid (Tyndall effect), the compound has crashed out into a colloidal nano-suspension. Action: You have exceeded the thermodynamic solubility limit. Add an additional 50 μ L of THF until the beam disappears. If the liquid is optically clear and the beam is invisible, you have a true thermodynamic solution.
-
Protocol B: Thermal-Sonication with Excipient Stabilization
Causality: If non-polar co-solvents like THF are toxic to your biological assay, you must use physical kinetic energy (heat and cavitation) to break the crystal lattice, followed immediately by a stabilizing excipient (like PEG3350) to prevent the lipophilic molecules from re-aggregating in the polar solvent[5].
-
Step 1: Excipient Preparation. Prepare a solution of 5% (w/v) PEG3350 in DMSO.
-
Step 2: Solute Addition. Add your target mass of 2,3,6-Trichloro(difluoromethyl)benzene to the PEG/DMSO solution to achieve a maximum theoretical concentration of 10 mM.
-
Step 3: Cavitation & Heating. Place the sealed vial in an ultrasonic water bath heated to 45°C. Sonicate for 15 minutes. Causality: The localized high temperatures and pressures generated by ultrasonic cavitation overcome the enthalpy of fusion.
-
Step 4: Centrifugal Validation. Remove the vial and immediately centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Validation Check: Inspect the bottom of the tube. If a white pellet has formed, the solution is saturated, and the excess compound has precipitated. Carefully decant the supernatant—this is your maximum soluble concentration. If no pellet is visible, the compound is fully solubilized.
-
Frequently Asked Questions (FAQs)
Q: My compound dissolves perfectly in DMSO using Protocol A, but it instantly crashes out when I spike it into my aqueous biological assay buffer. How do I prevent this? A: This phenomenon is known as "solvent shift precipitation." When DMSO is diluted by water, the overall solubility parameter of the mixture shifts drastically toward water's highly polar δ value (47.8 MPa 1/2 ). The hydrophobic 2,3,6-Trichloro(difluoromethyl)benzene immediately nucleates. To prevent this, pre-incubate your DMSO stock with a carrier molecule (like PEG3350 or a cyclodextrin) before adding it to the aqueous buffer[5]. These excipients create micellar micro-environments that shield the lipophilic halogenated benzene from the polar bulk phase.
Q: Can I use heating alone to force this compound into pure Methanol or DMSO? A: No. While increasing the temperature provides the kinetic energy to temporarily overcome the solid's enthalpy of fusion, the thermodynamics of the solution remain highly unfavorable. Once the solution cools to room temperature, it becomes supersaturated and will inevitably precipitate. Heating must always be paired with a co-solvent or surfactant to permanently alter the thermodynamic equilibrium.
Q: Why does the number of halogens matter so much for solubility? A: As the number of halogen substitutions increases on a benzene ring, the molecular volume and lipophilicity increase, while the ability to participate in hydrogen bonding remains non-existent. Furthermore, highly halogenated benzenes engage in unique, highly efficient halogen- π interactions with each other, creating a tightly packed, highly stable crystal lattice that strongly resists solvation by polar molecules[1].
References
- Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes.epa.gov.
- Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials.rsc.org.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.mdpi.com.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.nih.gov.
- Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility.nih.gov.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Load for 2,3,6-Trichloro(difluoromethyl)benzene Cross-Coupling
Technical Support Center: Optimizing Catalyst Load for 2,3,6-Trichloro(difluoromethyl)benzene Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the selective functionalization of polyhalogenated building blocks. 2,3,6-Trichloro(difluoromethyl)benzene presents a unique synthetic challenge: differentiating three distinct carbon-chlorine (C–Cl) bonds while simultaneously driving down the transition metal catalyst loading to meet the stringent purity and cost requirements of 1[1].
This guide abandons generic advice in favor of mechanistic causality. Here, we will dissect the electronic and steric profile of the substrate, provide a self-validating experimental protocol, and troubleshoot common failure modes encountered during ultra-low catalyst loading optimizations.
Mechanistic Insight: The Reactivity Profile
To optimize a catalytic cycle, you must first understand the intrinsic reactivity of your substrate. In 2,3,6-Trichloro(difluoromethyl)benzene, the difluoromethyl (–CF₂H) group dictates the regioselectivity of the initial Palladium(0) oxidative addition.
-
Electronic Activation: The –CF₂H group is a strong electron-withdrawing group (EWG). It lowers the electron density of the aromatic ring, specifically reducing the LUMO energy at the ortho (C2, C6) and para (C4) positions. This electronically activates the C2–Cl and C6–Cl bonds toward oxidative addition. The C3–Cl bond, being meta to the –CF₂H group, lacks this direct electronic activation.
-
Steric Hindrance: Electronic activation is only half the equation; the physical bulk of the substituents dictates accessibility. The C2 position is flanked by both the bulky –CF₂H group and the C3 chlorine, making it highly sterically hindered. Conversely, the C6 position is flanked only by the –CF₂H group and a small hydrogen atom at C5.
The Causality of Selectivity: The C6–Cl bond represents the perfect intersection of electronic activation and steric accessibility. By selecting a sufficiently bulky, electron-rich ligand (e.g., SPhos or XPhos), we can amplify the steric penalty at C2 and C3, funneling the2[2] exclusively toward the C6 position.
Logical pathway for regioselective Pd-catalyzed oxidative addition of the trichlorinated substrate.
Data Presentation: Catalyst Loading Optimization
To achieve a3[3], we must transition from standard academic loadings (5 mol%) to industrially viable loadings (<0.1 mol%). The table below summarizes the quantitative optimization of a model Suzuki-Miyaura coupling at the C6 position.
| Entry | Pd Precursor | Ligand | Pd Loading (mol%) | Temp (°C) | Conversion (%) | C6 : C3 : C2 Ratio |
| 1 | Pd(OAc)₂ | PPh₃ | 5.0 | 80 | 45 | 70 : 25 : 5 |
| 2 | Pd₂(dba)₃ | XPhos | 2.0 | 80 | 85 | 92 : 8 : 0 |
| 3 | Pd(OAc)₂ | SPhos | 1.0 | 80 | 98 | 95 : 5 : 0 |
| 4 | [(cin)PdCl]₂ | SPhos | 0.1 | 90 | 99 | 98 : 2 : 0 |
| 5 | [(cin)PdCl]₂ | SPhos | 0.05 | 90 | 97 | 98 : 2 : 0 |
Note: Entry 5 demonstrates that by utilizing a highly active Pd(II) pre-catalyst that cleanly generates Pd(0), we can maintain >97% conversion and exceptional regioselectivity at just 0.05 mol% loading.
Troubleshooting Guides
Issue 1: I am observing a mixture of C6 and C3 coupled products. How can I improve regioselectivity?
-
Causality: Poor regioselectivity stems from using a ligand with an insufficient spatial demand (e.g., PPh₃ or dppf). Small ligands fail to differentiate the steric environments of C6 and C3, allowing the catalyst to react based on localized concentration rather than strict electronic/steric gating.
-
Solution: Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos. The spatial bulk of the cyclohexyl groups on SPhos amplifies the steric penalty at C3, preventing oxidative addition there and strictly funneling the reaction toward C6.
Issue 2: The reaction stalls at 40% conversion when I drop the Pd loading to 0.05 mol%.
-
Causality: At ultra-low catalyst loadings, your system is highly susceptible to catalyst poisoning. The most common culprit is trace oxygen ingress, which irreversibly oxidizes the electron-rich phosphine ligand to a phosphine oxide, leaving the palladium metal to aggregate into inactive "Pd black."
-
Solution: Implement rigorous Schlenk techniques or assemble the reaction in a glovebox. Furthermore, switch your base from aqueous solutions to finely milled, anhydrous K₃PO₄ to prevent protodeboronation of your boronic acid partner, which can also stall the catalytic cycle.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure reproducibility at 0.05 mol% catalyst loading, this protocol incorporates a Self-Validation Checkpoint . By spiking the reaction with an inert internal standard (dodecane), you can quantitatively verify catalyst turnover before committing to a full workup.
Reagents: 2,3,6-Trichloro(difluoromethyl)benzene (1.0 equiv), Arylboronic acid (1.1 equiv), [(cinnamyl)PdCl]₂ (0.025 mol%), SPhos (0.1 mol%), anhydrous K₃PO₄ (2.0 equiv), Dodecane (0.5 equiv, internal standard), anhydrous 2-MeTHF.
Step 1: Catalyst Activation (Glovebox Required for <0.1 mol%) Inside a nitrogen-filled glovebox, pre-mix [(cinnamyl)PdCl]₂ and SPhos in 1.0 mL of anhydrous, degassed 2-MeTHF. Stir for 15 minutes. Causality: Pre-mixing ensures the complete generation of the active L₁Pd(0) species before it is exposed to the bulk reaction matrix, preventing off-cycle Pd(II) resting states.
Step 2: Reaction Assembly To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,3,6-Trichloro(difluoromethyl)benzene, arylboronic acid, finely milled K₃PO₄, and dodecane.
Step 3: Solvent Addition & Heating Transfer the pre-activated catalyst solution to the Schlenk flask. Add additional degassed 2-MeTHF to reach a final substrate concentration of 0.5 M. Seal the flask, bring it out of the glovebox, and heat to 90 °C under vigorous stirring (800 rpm). Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitations between the solid base and the organic phase.
Step 4: Self-Validation Checkpoint (t = 1 hour) Under positive N₂ pressure, withdraw a 10 μL aliquot. Quench it in 0.5 mL of EtOAc and 0.5 mL of water. Extract the organic layer and analyze via GC-FID.
-
Validation Metric: Compare the product peak area to the dodecane internal standard. Conversion should be >90%. If conversion is <50%, catalyst deactivation has occurred (likely due to O₂ ingress or wet solvent). Do not proceed to workup; discard and audit your inert atmosphere technique.
Step 5: Workup and Scavenging If validation passes, cool the reaction to room temperature. Filter the mixture through a pad of Celite layered with a silica-thiol scavenger. Causality: The thiol scavenger effectively binds and removes trace palladium down to single-digit ppm levels, a strict requirement for pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q: Why use [(cinnamyl)PdCl]₂ instead of the cheaper Pd(OAc)₂ for sub-0.1 mol% loadings? A: Pd(OAc)₂ is a Pd(II) source that requires in situ reduction to Pd(0) to enter the catalytic cycle. This reduction often consumes a portion of the phosphine ligand or the boronic acid. At 5 mol% loading, this loss is negligible. At 0.05 mol% loading, consuming your ligand to reduce the metal will instantly kill the reaction.[(cinnamyl)PdCl]₂ undergoes rapid, clean activation to Pd(0) with minimal ligand oxidation.
Q: Can this process be adapted for continuous flow manufacturing? A: Absolutely. Transitioning to a continuous flow reactor enhances mass transfer and heat distribution, which are often the rate-limiting steps at ultra-low catalyst loadings. 4[4] allows for precise residence time control, mitigating the thermal degradation of the active Pd catalyst and often permitting even lower catalyst loadings.
Q: Does the –CF₂H group undergo defluorination under these cross-coupling conditions? A: Generally, the –CF₂H group is stable under standard Suzuki/Buchwald conditions. However, the use of excessively strong bases (like KOtBu) at high temperatures can trigger α-elimination of fluoride to form a reactive carbene intermediate. This is why our protocol specifically mandates the use of the milder base, K₃PO₄.
References
- Title: Chapter 11: Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious?
- Source: acs.
- Source: frontiersin.
- Source: nsf.
Sources
Reducing isomeric impurities during 2,3,6-Trichloro(difluoromethyl)benzene production
Reducing isomeric impurities during 2,3,6-Trichloro(difluoromethyl)benzene production
Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2,3,6-Trichloro(difluoromethyl)benzene. This guide is designed for process chemists and drug development professionals dealing with scale-up challenges, specifically focusing on the mitigation and control of isomeric and functional impurities.
Troubleshooting FAQs: Isomeric & Functional Impurities
Q1: During the initial ring chlorination of toluene, my yield of the target 2,3,6-trichloro isomer is low, and I am seeing >45% of the 2,4,5-trichloro isomer. How can I invert this ratio? Causality & Mechanism: The electrophilic aromatic substitution (EAS) of toluene using standard Lewis acids (like FeCl3 or AlCl3 ) is governed by the electron-donating effect of the methyl group, which heavily favors para-directed substitution, leading predominantly to 2,4,5-trichlorotoluene [[1]]([Link]). Solution: To alter the regioselectivity, switch your catalyst to Zirconium tetrachloride ( ZrCl4 ) or a Thallium/Tin chloride blend. The larger atomic radius and distinct coordination geometry of ZrCl4 sterically hinder the para-position and coordinate with the π -system to force ortho-substitution, boosting the 2,3,6-isomer yield to >50% .
Q2: Fractional distillation is failing to separate my 2,3,6-trichlorotoluene from the 2,4,5-trichlorotoluene impurity. What is the scalable alternative? Causality & Mechanism: Separation by distillation is nearly impossible at scale because the boiling points of the isomers are practically identical (241.8 °C for the 2,3,6-isomer vs. 240.5 °C for the 2,4,5-isomer) . Solution: Utilize melt crystallization . The 2,4,5-isomer has a significantly higher melting point (79.9 °C) compared to the 2,3,6-isomer (42.9 °C). By cooling the isomeric mixture slowly, the 2,4,5-impurity will selectively crystallize out of the melt, allowing you to drain the enriched 2,3,6-liquid phase.
Q3: After side-chain chlorination and subsequent fluorination, my final product contains -CF₃ and -CH₂F impurities. Why are these forming? Causality & Mechanism: These are functional impurities resulting from poor stoichiometric control during the intermediate radical side-chain chlorination step. Under-chlorination leaves a benzyl chloride ( −CH2Cl ), which fluorinates to a monofluoromethyl group ( −CH2F ). Over-chlorination yields a benzotrichloride ( −CCl3 ), which fluorinates to a trifluoromethyl group ( −CF3 ). Solution: You must strictly control the chlorine gas feed to exactly 2.0 equivalents. Implement a self-validating In-Process Control (IPC) by monitoring the specific gravity of the reaction mixture in real-time, stopping the Cl2 sparge the moment the target density of the benzal chloride is reached.
Q4: Is there an alternative synthetic route that completely bypasses the formation of ring-chlorinated isomers? Causality & Mechanism: Yes. If you start with commercially pure 2,3,6-trichlorobenzaldehyde, you bypass ring EAS entirely. The aldehyde group ( −CHO ) can be directly converted to a difluoromethyl group ( −CHF2 ) via deoxyfluorination. Solution: Treat the aldehyde with Sulfuryl Fluoride ( SO2F2 ) and Tetramethylammonium Fluoride ( Me4NF ) at room temperature, or use DAST (Diethylaminosulfur trifluoride). This highly selective nucleophilic fluorination prevents ring degradation and avoids isomeric mixtures entirely [[2]]([Link]).
Quantitative Data: Isomer Distribution & Physical Properties
To successfully isolate the correct precursor, you must leverage the physical property deltas between the isomers. Below is the empirical data summarizing the effect of catalyst selection on isomer distribution.
| Isomer Impurity | Boiling Point (°C) | Melting Point (°C) | Standard Yield ( FeCl3 ) | Optimized Yield ( ZrCl4 ) |
| 2,3,6-Trichlorotoluene (Target) | 241.8 | 42.9 | ~25 - 30% | > 50% |
| 2,4,5-Trichlorotoluene (Major) | 240.5 | 79.9 | ~45 - 50% | < 30% |
| 2,3,4-Trichlorotoluene (Minor) | 249.3 | 42.9 | ~15% | ~10% |
| 2,4,6-Trichlorotoluene (Minor) | 235.4 | 32.0 | ~5% | ~5% |
Data synthesized from established industrial chlorination profiles .
Self-Validating Experimental Protocols
Protocol A: Regioselective Ring Chlorination & Purification
Objective: Synthesize and isolate pure 2,3,6-trichlorotoluene while validating isomer rejection.
-
Reaction Setup: Charge a glass-lined reactor with 1.0 mole of o-chlorotoluene (starting with the ortho-isomer reduces downstream 2,4,5- formation). Add 1.5 mol% of anhydrous ZrCl4 catalyst .
-
Chlorination: Sparge 2.05 equivalents of Cl2 gas at 15–25 °C under continuous agitation.
-
IPC (Self-Validation): Take a 1 mL aliquot every 30 minutes. Quench with water, extract into DCM, and analyze via GC-FID. The reaction is complete when the monochlorotoluene peak is <1%.
-
Melt Crystallization: Wash the crude mixture with aqueous NaOH to remove the catalyst. Transfer the organic layer to a crystallizer. Slowly cool the melt from 85 °C down to 50 °C.
-
Separation: The 2,4,5-isomer will precipitate. Filter the slurry. The filtrate is highly enriched (>95%) 2,3,6-trichlorotoluene.
Protocol B: Deoxyfluorination of 2,3,6-Trichlorobenzaldehyde (Isomer-Free Route)
Objective: Convert the aldehyde directly to −CHF2 without ring degradation.
-
Reagent Preparation: In a dry, inert glovebox, dissolve 1.0 equivalent of 2,3,6-trichlorobenzaldehyde in anhydrous DMF (0.2 M concentration).
-
Activation: Add 3.0 equivalents of anhydrous Tetramethylammonium Fluoride ( Me4NF ).
-
Fluorination: Introduce 1.5 equivalents of Sulfuryl Fluoride ( SO2F2 ) via a stock solution in DMF. Stir at 25 °C for 24 hours .
-
IPC (Self-Validation): Pull a 0.1 mL aliquot, dilute in CDCl3 , and run a 19F NMR. Look for the characteristic doublet of the −CHF2 group (typically around -110 to -115 ppm). The disappearance of the aldehyde proton in 1H NMR (~10 ppm) confirms 100% conversion.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and concentrate to yield pure 2,3,6-Trichloro(difluoromethyl)benzene.
Pathway Visualization
Fig 1: Synthetic routes to 2,3,6-Trichloro(difluoromethyl)benzene highlighting impurity divergence.
References
-
Trichlorotoluene – Wikipedia. Retrieved from: [Link]
- Chlorination of toluene (US3000975A) – Google Patents.
-
Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride – Organic Letters, ACS Publications. Retrieved from:[Link]
Sources
Technical Support Center: High-Temperature Processing of 2,3,6-Trichloro(difluoromethyl)benzene
Technical Support Center: High-Temperature Processing of 2,3,6-Trichloro(difluoromethyl)benzene
Welcome to the advanced troubleshooting center for the thermal management of 2,3,6-Trichloro(difluoromethyl)benzene . The difluoromethyl (-CF₂H) moiety is a highly valuable bioisosteric replacement in medicinal chemistry, known to enhance lipophilicity, blood-brain barrier penetration, and metabolic stability in next-generation pharmaceuticals[1].
However, researchers frequently encounter severe yield losses, unexplained exotherms, and polymerization during high-temperature operations (e.g., distillation, continuous flow reactions, and GC-MS analysis). This guide provides field-proven, mechanistically grounded solutions to stabilize this compound during thermal stress.
Mechanistic Insight: The "Why" Behind Thermal Degradation
The degradation of 2,3,6-Trichloro(difluoromethyl)benzene at moderate heating temperatures (100°C–200°C) is rarely a function of inherent thermodynamic instability. While chlorinated aromatic rings generally require temperatures exceeding 300°C to undergo significant thermal decomposition[2], the -CF₂H group introduces a specific, low-temperature vulnerability.
Under thermal stress, difluoromethyl arenes can release trace amounts of hydrogen fluoride (HF) and hydrogen halides[3]. When processed in standard borosilicate glass equipment, a catastrophic, vessel-dependent reaction occurs. The liberated HF etches the silica (SiO₂) walls of the glass, producing silicon tetrafluoride (SiF₄) and water (H₂O). The newly formed water immediately hydrolyzes additional -CF₂H groups, releasing more HF and triggering a runaway autocatalytic decomposition loop that ultimately yields polymeric material and phenols[4].
Autocatalytic Degradation Pathway
Autocatalytic thermal degradation pathway in glass vessels.
Quantitative Data: Material Compatibility
To prevent yield loss, reactor material selection is critical. The table below summarizes the thermal stability profile of difluoromethyl arenes based on the vessel material used.
| Vessel Material | Exotherm Onset (°C) | Primary Degradation Mechanism | Recommended Application |
| Borosilicate Glass | ~140 - 160 | Autocatalytic (HF/SiO₂ reaction) | Ambient temp storage only |
| Stainless Steel (316L) | ~190 - 210 | Lewis acid-catalyzed dehalogenation | Low-temp processing (<100°C) |
| Hastelloy C-276 | > 250 | Inherent thermal breakdown | High-temp reactions |
| Gold-Plated / PTFE | > 260 | Inherent thermal breakdown | Analytical DSC / Distillation |
Data synthesized from comparative Differential Scanning Calorimetry (DSC) evaluations of fluorinated arenes[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. Use the following self-validating protocols to diagnose and resolve thermal degradation in your specific setup.
Protocol A: DSC Material Compatibility Screen
Purpose: To isolate the variable of reactor material and prove that instability is glass-facilitated rather than inherent to the molecule.
-
Preparation: Load 2–5 mg of 2,3,6-Trichloro(difluoromethyl)benzene into two separate DSC crucibles: one standard glass capillary and one gold-plated crucible.
-
Execution: Ramp the temperature from 25°C to 350°C at 10°C/min under a nitrogen atmosphere.
-
Causality & Validation: The gold crucible is inert to HF. If the glass capillary exhibits a sharp exotherm at ~150°C while the gold crucible remains stable past 250°C, you have successfully validated that the degradation is an autocatalytic, glass-facilitated process[4].
Protocol B: Preparative High-Temperature Distillation
Purpose: To safely purify the compound without triggering the autocatalytic loop.
-
Reactor Selection: Replace all borosilicate glass boiling flasks with PTFE-lined or Hastelloy C-276 vessels.
-
Scavenger Addition: Add 1–2 wt% of anhydrous potassium carbonate (K₂CO₃) or magnesium oxide (MgO) to the liquid phase.
-
Causality: These insoluble bases act as irreversible sinks for trace HF or HCl, neutralizing the acids before they can etch any downstream glass components or initiate catalytic breakdown.
-
-
Execution: Apply high vacuum (<5 Torr) before initiating heating. Maintain the pot temperature strictly below 130°C.
-
Self-Validation: Route the vacuum exhaust through a dilute NaOH trap containing a pH indicator. If the trap's pH remains stable (alkaline) and the recovered distilled yield is >95%, the suppression of the autocatalytic loop is validated.
Troubleshooting Workflow & FAQs
Process Optimization Workflow
Troubleshooting workflow for high-temperature processing.
Frequently Asked Questions
Q: Why does my GC-MS analysis show a complex mixture of polymeric byproducts instead of the pure compound? A: The high temperatures in the GC inlet (typically 250°C–300°C) combined with a standard glass liner trigger the autocatalytic decomposition of the -CF₂H group instantaneously. The released HF etches the glass, and the resulting water hydrolyzes the compound into polymeric byproducts[4]. Solution: Lower the inlet temperature to 150°C, use a deactivated or gold-plated inlet liner, and ensure the column is highly inert.
Q: Can I distill 2,3,6-Trichloro(difluoromethyl)benzene at atmospheric pressure? A: No. The boiling point of highly halogenated benzenes often exceeds their glass-facilitated decomposition onset. Always perform vacuum distillation to keep the pot temperature well below 120°C.
Q: Is the degradation caused by the chlorine atoms or the difluoromethyl group? A: While chlorinated hydrocarbons do undergo thermal decomposition, this typically requires extreme temperatures exceeding 300°C[2]. The primary vulnerability at standard processing temperatures (100°C–200°C) is the difluoromethyl group, which initiates the low-temperature autocatalytic cascade via HF release[4].
References
-
[1] Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. 1
-
[4] Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. Organic Process Research & Development - ACS Publications. 4
-
[3] Safety Data Sheet: 1-Bromo-4-(difluoromethyl)benzene. Thermo Fisher Scientific / Canbiopharm. 3
-
[2] Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC / Chemistry Central Journal.2
Sources
Column chromatography solvent optimization for 2,3,6-Trichloro(difluoromethyl)benzene crude mixtures
Column chromatography solvent optimization for 2,3,6-Trichloro(difluoromethyl)benzene crude mixtures
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation of highly halogenated, sterically hindered aromatic compounds.
Isolating 2,3,6-Trichloro(difluoromethyl)benzene from crude reaction mixtures presents a unique triad of chromatographic challenges: extreme lipophilicity, co-eluting positional isomers, and the presence of over/under-fluorinated byproducts. Standard normal-phase silica protocols often fail here. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution.
🔬 Troubleshooting FAQs
Q1: My positional isomers (e.g., 2,4,5-trichloro vs. 2,3,6-trichloro) are co-eluting as a single spot on bare silica gel. How do I resolve them?
The Mechanism: Positional isomers of trichlorinated benzenes possess nearly identical hydrophobic surface areas and dipole moments. Because standard bare silica gel separates molecules based on polar interactions, it cannot distinguish between these highly lipophilic, non-polar isomers.
The Solution: You must shift your separation mechanism from dispersive forces to Halogen-π (X–π) interactions . The electron-poor region along the σ-bonding axis of the substituted chlorine atoms (known as the "σ-hole") can interact specifically with electron-rich π-systems[1].
-
Quick Fix (Normal Phase): Dope your mobile phase with an aromatic solvent. Transition from a Hexanes/Ethyl Acetate gradient to a Hexanes/Toluene (95:5 to 80:20) gradient. The toluene acts as a π-donor, differentially interacting with the distinct σ-hole geometries of the 2,3,6- vs 2,4,5- isomers.
-
Robust Fix (Reversed Phase): Switch your stationary phase. Employ a 1. These stationary phases provide strong π-interactions that effectively recognize the spatial arrangement of the halogens, enabling baseline separation of structural isomers that otherwise co-elute[1][2].
Q2: How do I separate my target difluoromethyl (-CHF₂) product from the trifluoromethyl (-CF₃) over-fluorinated byproduct?
The Mechanism: While both groups are highly electronegative, they differ critically in their hydrogen-bonding capacity. The highly polarized C–H bond of the difluoromethyl (-CHF₂) group makes it a competent hydrogen bond donor, a unique characteristic not shared by the fully fluorinated -CF₃ group[3].
The Solution: Exploit this H-bond differential. Using a strictly non-polar solvent (100% hexanes) will cause both compounds to elute near the solvent front. Instead, introduce a trace amount of a strong hydrogen-bond acceptor to the mobile phase, such as 1-2% Methyl tert-butyl ether (MTBE) . The bare silica and the MTBE will compete for the -CHF₂ proton, selectively retarding the 2,3,6-Trichloro(difluoromethyl)benzene while the -CF₃ byproduct washes through unretained.
Q3: I achieved great separation, but my isolated yield is suspiciously low after rotary evaporation. Where did my product go?
The Mechanism: Highly halogenated benzenes of low molecular weight (like C₇H₃Cl₃F₂, MW ~231.5 g/mol ) have significant vapor pressures. The Solution: Do not subject the pooled fractions to high vacuum. Evaporate your chromatography solvents at >150 mbar and a water bath temperature of <30 °C . For final drying, use a gentle stream of nitrogen gas rather than a high-vacuum manifold.
📊 Quantitative Data: Solvent & Phase Optimization Summary
Use the following table to select the optimal chromatographic system based on the specific impurities identified in your crude GC-MS or NMR.
| Stationary Phase | Mobile Phase System | Primary Separation Mechanism | Expected Rf (-CF₃ Byproduct) | Expected Rf (-CHF₂ Target) | Isomer Resolution |
| Bare Silica (Normal) | 100% Hexanes | Dispersive / Hydrophobic | ~0.90 | ~0.85 | Co-elution (ΔRf < 0.02) |
| Bare Silica (Normal) | 98:2 Hexanes:MTBE | H-Bond Acceptance | ~0.85 | ~0.60 | Co-elution (ΔRf < 0.02) |
| Bare Silica (Normal) | 90:10 Hexanes:Toluene | Mobile Phase π-π Modulation | ~0.80 | ~0.55 | Partial (ΔRf ~ 0.10) |
| Phenyl-Hexyl (RP) | Methanol / Water | Stationary Halogen-π (X–π) | N/A (RP) | Target Retained | Baseline Separation |
⚙️ Self-Validating Experimental Protocol
To ensure reproducibility and prevent catastrophic loss of this volatile target, follow this self-validating workflow for Normal Phase separation.
Step 1: 2D-TLC Validation (The Control Check)
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop in 95:5 Hexanes:Toluene .
-
Rotate the plate 90 degrees and develop again in the exact same solvent. Validation: If the spots lie perfectly on the diagonal, your compound is stable on silica. If they deviate, the compound is degrading, and you must switch to neutralized silica or alumina.
Step 2: Column Packing & Dry Loading
-
Slurry pack a bare silica column using 100% Hexanes.
-
Due to the extreme lipophilicity of the target, liquid loading often causes band broadening. Dry load the sample: Dissolve the crude in a minimum amount of dichloromethane (DCM), add 3 mass equivalents of silica gel, and carefully evaporate to a free-flowing powder. Load this evenly onto the column bed.
Step 3: Elution Strategy
-
Isocratic Wash (2 Column Volumes): Run 100% Hexanes to elute the highly non-polar -CF₃ byproducts and unreacted perhalogenated starting materials.
-
Gradient Elution (3-5 Column Volumes): Introduce the H-bond acceptor. Switch to 98:2 Hexanes:MTBE to elute the target 2,3,6-Trichloro(difluoromethyl)benzene.
-
Optional: If positional isomers are present, replace MTBE with 10% Toluene to induce π-π separation.
Step 4: Fraction Analysis & Concentration (Yield Protection)
-
Before pooling, take a 100 µL aliquot from the center fraction.
-
Analyze via GC-MS. Look for the isotopic cluster at m/z 230, 232, 234 (indicative of the Cl₃ isotope pattern for C₇H₃Cl₃F₂).
-
Once confirmed, pool the fractions and evaporate at 150 mbar / 25 °C . Stop evaporation immediately once the solvent is removed to prevent volatilization of the target.
🗺️ Workflow Visualization
Workflow for optimizing chromatographic separation of 2,3,6-Trichloro(difluoromethyl)benzene.
📚 References
1.[1] Kanao, E., et al. "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials." Chemical Science (RSC Publishing).[Link] 2.[3] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews (RSC Publishing).[Link] 3.[2] "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column." Agilent Technologies Application Notes.[Link]
Sources
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Reference Data & Comparative Studies
A Comparative Guide to the Validation of HPLC Analytical Methods for 2,3,6-Trichloro(difluoromethyl)benzene Purity
A Comparative Guide to the Validation of HPLC Analytical Methods for 2,3,6-Trichloro(difluoromethyl)benzene Purity
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of 2,3,6-Trichloro(difluoromethyl)benzene. As a critical intermediate in specialty chemical synthesis, ensuring its purity is paramount for the quality and safety of the final product. This document moves beyond a simple checklist, delving into the causality behind experimental choices and establishing a self-validating system rooted in international regulatory standards.
The narrative is structured to guide researchers, scientists, and drug development professionals through the logical and scientific rigors of method validation, ensuring the final analytical procedure is suitable for its intended purpose[1].
The Analytical Imperative: Method Synopsis and Rationale
Before validation can commence, a robust analytical method must be developed. For a non-polar, halogenated aromatic compound like 2,3,6-Trichloro(difluoromethyl)benzene, Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its high resolution, sensitivity, and accuracy[2].
Causality Behind Method Selection: The choice of a C18 stationary phase is based on the principle of hydrophobic interaction; the non-polar analyte will have a strong affinity for the non-polar C18 chains, allowing for effective separation from potentially more polar or less retained impurities[3]. The mobile phase, a gradient of acetonitrile and water, provides a broad elution window to separate compounds with varying polarities. Acetonitrile is selected for its low UV cutoff and viscosity, ensuring good peak shape and low system backpressure. UV detection is ideal, as the benzene ring provides a strong chromophore.
Table 1: Proposed RP-HPLC Method for Purity Determination
| Parameter | Specification | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Standard, reliable HPLC system. |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm | Robust C18 column provides excellent resolution for non-polar analytes. |
| Mobile Phase A | HPLC-grade Water[4] | Polar component of the mobile phase. |
| Mobile Phase B | HPLC-grade Acetonitrile[5] | Organic modifier for eluting the non-polar analyte. |
| Gradient | 0-2 min: 50% B; 2-20 min: 50-95% B; 20-25 min: 95% B; 25-27 min: 50% B | A gradient ensures elution of all potential impurities with varying polarities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 254 nm | The aromatic ring exhibits strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A common volume that balances sensitivity and potential for peak overload. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
The Validation Master Plan: A Framework of Trust
Method validation is the formal process of demonstrating that an analytical procedure is fit for its intended use[1][6]. It is not merely a series of experiments but a holistic evaluation of the method's performance characteristics. Our framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive overview of the necessary validation parameters[1][7][8].
The goal is to build a complete understanding of the method's capabilities and limitations, ensuring its reliability for routine quality control.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 4. labproinc.com [labproinc.com]
- 5. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. scribd.com [scribd.com]
Structural comparison of 2,3,6-Trichloro(difluoromethyl)benzene and 2,4,5-trichloro isomers
Structural comparison of 2,3,6-Trichloro(difluoromethyl)benzene and 2,4,5-trichloro isomers
The introduction of a difluoromethyl ( −CF2H ) group into aromatic systems is a premier strategy in modern drug and agrochemical design. Acting as a lipophilic hydrogen-bond donor, the −CF2H moiety is frequently deployed as a bioisostere for alcohols or thiols to improve membrane permeability while maintaining target binding affinity. However, when positioned on a trichlorobenzene scaffold, the exact regiochemistry of the chlorine atoms fundamentally dictates the physicochemical and electronic behavior of the −CF2H group.
As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective structural comparison between 2,3,6-Trichloro(difluoromethyl)benzene[1] and its structural isomer, 1,2,4-Trichloro-5-(difluoromethyl)benzene (commonly referred to as the 2,4,5-trichloro isomer)[2]. This analysis will deconstruct their structural divergence, provide self-validating experimental protocols for their synthesis, and evaluate their performance in pharmaceutical applications.
Structural and Electronic Divergence: The Causality of Sterics
The functional divergence between these two isomers is governed by the ortho-substitution pattern relative to the −CF2H group, which dictates the conformational freedom of the molecule.
-
2,3,6-Trichloro(difluoromethyl)benzene : In this isomer, the −CF2H group is sandwiched between two highly electronegative and bulky chlorine atoms at the 2- and 6-positions. The van der Waals radius of chlorine (1.75 Å) creates a severe steric clash (the di-ortho effect). To minimize this steric strain, the −CF2H proton is forced out of the aromatic plane. This orthogonal conformation disrupts the hyperconjugation between the fluorine lone pairs and the aromatic π -system. Consequently, the −CF2H group is electronically uncoupled from the ring, which significantly reduces its hydrogen-bond donating capacity and alters its metabolic stability.
-
2,4,5-Trichloro(difluoromethyl)benzene : Conversely, this isomer features only one ortho-chlorine (at position 4 relative to the 5-difluoromethyl group, standard IUPAC numbering places it adjacent)[2]. Experiencing significantly less steric hindrance (the mono-ortho effect), the −CF2H group can adopt a nearly coplanar conformation with the benzene ring. This coplanarity allows for efficient orbital overlap, enhancing the electron-withdrawing pull of the trichlorophenyl system on the −CF2H proton. This increases the proton's acidity, thereby strengthening its capability as a directional hydrogen-bond donor.
Logical relationship between steric hindrance, conformation, and resulting physicochemical properties.
Quantitative Data Comparison
The structural differences manifest directly in their quantitative spectroscopic and physical properties. Below is a comparative summary of their profiles based on extrapolated structural principles and literature data for related difluoromethylated arenes[3].
| Property | 2,3,6-Trichloro(difluoromethyl)benzene | 2,4,5-Trichloro(difluoromethyl)benzene |
| CAS Number | 1261875-40-4[1] | 2155855-50-6 (Related scaffold)[4] |
| Molecular Formula | C7H3Cl3F2 | C7H3Cl3F2 |
| Molecular Weight | 231.45 g/mol [5] | 231.45 g/mol |
| Ortho-Chlorine Count | 2 | 1 |
| Conformational State | Orthogonal (Twisted) | Coplanar |
| 1 H NMR ( CF2H ) Coupling | Triplet, 2JHF≈54 Hz | Triplet, 2JHF≈56 Hz [3] |
| H-Bond Donor Strength | Weak | Strong |
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis and characterization workflow for these isomers via the deoxofluorination of their respective trichlorobenzaldehyde precursors.
Protocol 1: Deoxofluorination of Trichlorobenzaldehydes
Objective: Convert 2,3,6-trichlorobenzaldehyde and 2,4,5-trichlorobenzaldehyde to their respective difluoromethyl analogs. Causality of Reagents: Diethylaminosulfur trifluoride (DAST) is selected over sulfur tetrafluoride ( SF4 ). While SF4 is a potent fluorinating agent, it is a highly toxic gas requiring pressurized autoclaves. DAST is a bench-stable liquid that allows for precise stoichiometric control in standard Schlenk glassware, minimizing the risk of over-fluorination or substrate degradation.
Step-by-Step Workflow:
-
Preparation: In an oven-dried 50 mL Schlenk flask under a strict argon atmosphere, dissolve 5.0 mmol of the selected trichlorobenzaldehyde in 15 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.5 equivalents (7.5 mmol) of DAST.
-
Self-Validation Check: The reaction environment must be kept strictly anhydrous. Any introduction of moisture will immediately hydrolyze DAST to hydrofluoric acid (HF) and diethylaminosulfinyl fluoride, which will drastically reduce the yield and generate corrosive byproducts. A fuming reaction indicates moisture contamination.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 12 hours. The conversion of the carbonyl to the gem-difluoro group is thermodynamically driven by the high oxophilicity of sulfur and the formation of a highly stable S=O bond in the byproduct.
-
Quenching: Carefully quench the reaction by slow, dropwise addition of the mixture into a vigorously stirred saturated aqueous solution of NaHCO3 at 0 °C. This safely neutralizes the generated HF.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (using 100% hexane as the eluent).
Protocol 2: NMR Structural Validation
Objective: Confirm the regiochemistry and the successful installation of the −CF2H group.
-
Dissolve 15 mg of the purified product in 0.5 mL of deuterated chloroform ( CDCl3 ).
-
Acquire 1 H, 19 F, and 13 C NMR spectra.
-
Self-Validation Check: The presence of the −CF2H group is definitively confirmed by a characteristic highly split triplet in the 1 H NMR spectrum around 6.5–7.0 ppm, exhibiting a massive geminal coupling constant ( 2JHF≈54–56 Hz )[3]. The 19 F NMR will show a corresponding doublet. The 2,3,6-isomer will exhibit a slight downfield shift in the 1 H NMR relative to the 2,4,5-isomer due to the magnetic anisotropy and deshielding effect of the two adjacent ortho-chlorine atoms.
Workflow for the synthesis and spectroscopic validation of trichloro(difluoromethyl)benzene isomers.
Application Performance in Drug Design
In the context of drug development, the choice between these two isomers dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting active pharmaceutical ingredient (API):
-
Targeting Kinase Hinge Regions (2,4,5-Isomer): The 1,2,4-Trichloro-5-(difluoromethyl)benzene scaffold is preferred when a strong, highly directional hydrogen bond is required at the binding site[2]. Because the −CF2H group is coplanar, it can effectively project into narrow binding pockets (such as kinase hinge regions) and donate a hydrogen bond to backbone carbonyls.
-
Maximizing Metabolic Stability (2,3,6-Isomer): Conversely, the 2,3,6-Trichloro(difluoromethyl)benzene scaffold is utilized when the primary goal is to maximize metabolic stability and overall lipophilicity[1]. The orthogonal −CF2H group is heavily sterically shielded from Cytochrome P450-mediated oxidation by the dual ortho-chlorines. This "steric armor" significantly extends the compound's half-life in vivo, making it an ideal building block for long-acting agrochemicals or once-daily oral therapeutics.
References
-
AOBChem USA. "1,2,4-Trichloro-5-(difluoromethyl)benzene." AOBChem. Available at: [Link]
-
The Royal Society of Chemistry. "Straightforward Synthesis of Bench-Stable Heteroatom-Centered Difluoromethylated Entities via the Controlled Nucleophilic Transfer from Activated TMSCHF2." RSC Advances. Available at:[Link]
Sources
Benchmarking Difluoromethylation Reagents for the Synthesis of 2,3,6-Trichloro(difluoromethyl)benzene
Benchmarking Difluoromethylation Reagents for the Synthesis of 2,3,6-Trichloro(difluoromethyl)benzene
Executive Summary
The synthesis of 2,3,6-Trichloro(difluoromethyl)benzene (CAS 1261875-40-4) is a critical transformation for incorporating the lipophilic, metabolically stable difluoromethyl (-CF₂H) bioisostere into advanced pharmaceutical and agrochemical scaffolds. The most direct and industrially relevant synthetic route is the late-stage deoxofluorination of 2,3,6-trichlorobenzaldehyde[1]. However, this specific substrate presents severe steric and electronic hurdles that cause classical fluorinating agents to fail or pose significant safety risks. This guide objectively benchmarks modern difluoromethylation reagents, providing the mechanistic rationale and validated experimental protocols necessary to achieve high-yielding, safe syntheses.
Mechanistic Overview: Overcoming Steric and Electronic Hurdles
The conversion of an aldehyde to a difluoromethyl group proceeds via a nucleophilic attack of the carbonyl oxygen onto the sulfur center of the reagent, followed by a rate-limiting C-O bond cleavage and sequential fluoride transfers[2].
For 2,3,6-trichlorobenzaldehyde, two distinct chemical challenges arise:
-
Steric Shielding: The massive steric bulk of the ortho-chlorine atoms at positions 2 and 6 severely restricts the trajectory of the incoming bulky sulfurane reagent, drastically slowing the initial activation step.
-
Electronic Destabilization: The strong electron-withdrawing inductive effect of the three chlorine atoms destabilizes the transient carbocationic character that develops during the C-O bond cleavage[3].
Because the reaction is kinetically sluggish, it requires elevated temperatures to reach completion. This fundamental causality rules out thermally unstable reagents like DAST, which pose severe explosion hazards when heated, and necessitates the use of highly stable, modern crystalline reagents[4].
Fig 1. Deoxofluorination mechanism of 2,3,6-trichlorobenzaldehyde highlighting steric hurdles.
Reagent Benchmarking & Comparative Analysis
To synthesize 2,3,6-Trichloro(difluoromethyl)benzene safely and efficiently, the chosen reagent must possess a decomposition temperature significantly higher than the activation energy required to push the sterically hindered substrate to completion.
-
DAST (Diethylaminosulfur trifluoride): The historical standard. However, DAST undergoes self-accelerating exothermic decomposition at ~90 °C[5]. Because 2,3,6-trichlorobenzaldehyde often requires heating above 80 °C for acceptable conversion, DAST is considered an unacceptable explosion hazard for this specific substrate.
-
Deoxo-Fluor: A liquid alternative with improved thermal stability (~140 °C). While safer than DAST, it still generates corrosive, glass-etching hydrogen fluoride (HF) upon hydrolysis, complicating scale-up[2].
-
XtalFluor-E: A crystalline dialkylaminodifluorosulfinium salt. It does not generate free HF, allowing reactions to be run in standard borosilicate glassware[5]. With an onset of decomposition at 119 °C, it provides a superior safety margin for heated reactions.
-
Fluolead: A highly stable arylsulfur trifluoride. It is stable up to 200 °C and highly resistant to aqueous hydrolysis[6]. For highly deactivated, sterically congested substrates like 2,3,6-trichlorobenzaldehyde, Fluolead is the premier choice as it can be aggressively heated without degradation[4].
-
SO₂F₂ / Me₄NF: An emerging methodology utilizing sulfuryl fluoride gas. While highly economical and capable of room-temperature deoxyfluorination for simple benzaldehydes, the requirement to handle toxic gas and its variable efficacy on highly congested di-ortho-substituted systems makes it less ideal for bench-scale discovery[7].
Quantitative Performance Matrix
| Reagent | Physical State | Thermal Stability (Onset Dec.) | Efficacy for 2,6-Di-ortho Substrates | Safety / Handling Profile |
| DAST | Liquid | ~90 °C | Low (Requires unsafe heating) | Poor (Explosive, generates free HF) |
| Deoxo-Fluor | Liquid | ~140 °C | Moderate | Moderate (Generates free HF) |
| XtalFluor-E | Crystalline Solid | 119 °C | High (When promoted by Et₃N·3HF) | Excellent (Glass compatible, no free HF) |
| Fluolead | Crystalline Solid | >200 °C | Very High (Can be heated aggressively) | Excellent (Moisture stable, non-explosive) |
| SO₂F₂ / Me₄NF | Gas / Solid | N/A (Gas) | Moderate | Moderate (Requires toxic gas handling) |
Validated Experimental Protocols
The following self-validating protocols are optimized for the steric demands of 2,3,6-trichlorobenzaldehyde. Reaction progress for both methods should be monitored via ¹⁹F NMR (looking for the characteristic doublet of the -CF₂H group around -110 to -115 ppm).
Protocol A: XtalFluor-E Mediated Synthesis (Optimal for General Lab Safety)
Causality Note: Because XtalFluor-E is a sulfinium salt (not a neutral sulfurane), it requires an exogenous fluoride source to generate the active fluorinating species and complete the final fluoride transfer. Et₃N·3HF acts as this critical fluoride source, while free Et₃N buffers the system to prevent acid-catalyzed polymerization of the aldehyde[5].
Step-by-Step Methodology:
-
Preparation: Flame-dry a standard round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Buffering: To a cold (0 °C) solution of triethylamine trihydrofluoride (Et₃N·3HF, 2.0 mmol) and triethylamine (Et₃N, 1.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL), add XtalFluor-E (1.5 mmol).
-
Substrate Addition: Slowly add 2,3,6-trichlorobenzaldehyde (1.0 mmol) to the stirring mixture.
-
Reaction: Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature. If ¹⁹F NMR indicates incomplete conversion after 4 hours due to steric hindrance, gently heat the mixture to 40 °C (well within XtalFluor-E's safety margin).
-
Workup: Quench the reaction cautiously with a 5% aqueous NaHCO₃ solution. Stir for 15 minutes until CO₂ evolution ceases.
-
Isolation: Extract the aqueous layer twice with CH₂Cl₂. Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 2,3,6-Trichloro(difluoromethyl)benzene.
Protocol B: Fluolead Mediated Synthesis (Optimal for Maximum Yield)
Causality Note: Fluolead's exceptional thermal stability allows for aggressive heating without the risk of self-accelerating decomposition. This thermal kinetic push is often exactly what is needed to overcome the massive steric barrier of the 2,6-dichloro substitution[6].
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial, add 2,3,6-trichlorobenzaldehyde (1.0 mmol) and Fluolead (1.5 mmol). The reaction can be run neat or with a minimal amount of anhydrous toluene (1.0 mL) to facilitate stirring.
-
Heating: Seal the vial and heat the mixture to 80 °C. Unlike DAST, Fluolead will not decompose at this temperature.
-
Monitoring: Stir at 80 °C for 12–16 hours. Monitor the disappearance of the aldehyde proton via ¹H NMR or the appearance of the -CF₂H doublet via ¹⁹F NMR.
-
Workup: Cool the mixture to 0 °C. Slowly and cautiously quench by adding ice-cold saturated aqueous NaHCO₃ dropwise.
-
Isolation: Extract the mixture with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to afford the pure product.
References
- Chemical Society Reviews (RSC Publishing)
- Deoxofluorination Overview & Reagent Properties Chem-Station URL
- XtalFluor Reagents: Safety Margins and Protocols Manchester Organics URL
- Deoxyfluorination by FLUOLEAD under solvent-free conditions Beilstein Journal of Organic Chemistry URL
- Organic Letters (ACS Publications)
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. 脱酸素的フッ素化 Deoxofluorination | Chem-Station (ケムステ) [chem-station.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. BJOC - Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah’s reagent under solvent-free conditions [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Selecting the Optimal Mass Spectrometry Technique for the Quantification of 2,3,6-Trichloro(difluoromethyl)benzene
A Senior Application Scientist's Guide: Selecting the Optimal Mass Spectrometry Technique for the Quantification of 2,3,6-Trichloro(difluoromethyl)benzene
In the landscape of pharmaceutical development and environmental monitoring, the precise and accurate quantification of halogenated aromatic compounds is paramount. 2,3,6-Trichloro(difluoromethyl)benzene, a molecule characterized by its stable chlorinated benzene ring and difluoromethyl group, presents a unique analytical challenge. The selection of the appropriate analytical methodology is not merely a procedural choice but a critical decision that dictates the reliability, sensitivity, and efficiency of the entire quantification process.
This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple list of specifications, we will dissect the fundamental principles of each technique in the context of our target analyte, explore the rationale behind method development choices, and present supporting data to ground our final recommendation. Our objective is to equip you, our fellow scientists and researchers, with the necessary insights to make an informed and scientifically sound decision for your analytical needs.
Understanding the Analyte: The Decisive First Step
Before comparing analytical platforms, we must first understand the physicochemical nature of 2,3,6-Trichloro(difluoromethyl)benzene. Halogenated benzenes are generally characterized by their volatility, thermal stability, and non-polar to semi-polar nature. These properties are the primary determinants for selecting the most appropriate chromatographic technique.
-
Volatility & Thermal Stability: The trichlorinated benzene structure suggests that the molecule will have a relatively high boiling point but will be sufficiently volatile and thermally stable to be amenable to gas chromatography, where the sample is vaporized in a heated inlet.[1] The C-F and C-Cl bonds are strong, reducing the likelihood of thermal degradation during analysis.
-
Polarity & Solubility: With a calculated XLogP3 of 4.1, 2,3,6-Trichlorotoluene (a close structural analog) is considered non-polar.[2] The difluoromethyl group adds a degree of polarity, but the molecule remains predominantly hydrophobic. This characteristic has significant implications for its solubility in common chromatographic mobile phases.
-
Molecular Weight: The molecular weight of a related compound, 1,2,3-Trichloro-5-(trifluoromethyl)benzene, is approximately 249.44 g/mol .[3] This falls well within the ideal mass range for both GC-MS and LC-MS analysis.[4]
This initial assessment strongly suggests that 2,3,6-Trichloro(difluoromethyl)benzene is an excellent candidate for GC-MS analysis. However, a comprehensive evaluation requires a practical examination of both techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): The Direct Approach
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[5][6] Its separation principle is based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium) and a liquid stationary phase coated on the inside of a capillary column.
Causality Behind Experimental Choices
The inherent volatility and thermal stability of our analyte make GC-MS a direct and robust choice, generally eliminating the need for chemical derivatization.[7] The primary goal of our method development is to achieve sharp, symmetrical peaks with good separation from any matrix components.
-
Sample Preparation: Due to the analyte's non-polar nature, a simple "dilute-and-shoot" approach is feasible. A non-polar solvent such as hexane or dichloromethane is an excellent choice for sample dissolution, ensuring compatibility with the GC system.
-
GC-MS Instrumentation: A standard configuration involving a split/splitless injector, a capillary column, and a quadrupole mass spectrometer is ideal. Electron Ionization (EI) is the preferred ionization technique for this class of compounds as it produces reproducible, information-rich fragmentation patterns that can be confidently matched against spectral libraries for identification.[4][8]
-
Column Selection: A low-to-mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or VF-624ms), is chosen. This phase provides excellent resolving power for a wide range of semi-volatile compounds and is robust enough for routine use.[9]
-
Quantification Mode: For high sensitivity and selectivity, especially in complex matrices, Selected Ion Monitoring (SIM) mode is superior to full-scan acquisition. In SIM mode, the mass spectrometer is programmed to detect only a few specific ions corresponding to the analyte, dramatically increasing the signal-to-noise ratio.[10]
Experimental Protocol: GC-MS Quantification
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2,3,6-Trichloro(difluoromethyl)benzene in hexane.
-
Generate a calibration curve by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare unknown samples by diluting them in hexane to fall within the calibration range.
-
Transfer 1 mL of each standard and sample into 2 mL amber glass autosampler vials.[8]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent, operated in EI mode.[10]
-
Injector: Split/splitless, 250 °C, operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: VF-624ms (30 m x 0.25 mm, 1.4 µm film thickness).[9]
-
Oven Program: Initial 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[8]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: SIM. Monitor the molecular ion (M+) and at least two characteristic fragment ions for confirmation and quantification.
-
GC-MS Workflow Visualization
Caption: GC-MS analytical workflow for 2,3,6-Trichloro(difluoromethyl)benzene.
Liquid Chromatography-Mass Spectrometry (LC-MS): An Alternative Considered
LC-MS is a powerhouse technique, indispensable for analyzing polar, non-volatile, or thermally labile compounds.[11] Its separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.
Causality Behind Experimental Choices
Attempting to analyze a non-polar, volatile compound like 2,3,6-Trichloro(difluoromethyl)benzene by LC-MS presents several significant hurdles that inform our experimental design.
-
Chromatographic Retention: The analyte will exhibit very weak retention on standard reversed-phase columns (e.g., C18), potentially co-eluting with the solvent front. To overcome this, a column with a different selectivity, such as a phenyl-hexyl phase, could be employed to promote pi-pi interactions between the aromatic ring of the analyte and the stationary phase.[12] A high percentage of organic solvent in the mobile phase is necessary.
-
Ionization Efficiency: Electrospray ionization (ESI), the most common LC-MS interface, is inefficient for non-polar compounds that do not readily accept or lose a proton. Atmospheric Pressure Chemical Ionization (APCI) is a more suitable alternative, as it ionizes neutral analytes in the gas phase via corona discharge, making it better for analyzing compounds of low to medium polarity.[4]
-
Sensitivity and Matrix Effects: While LC-MS/MS can be exceptionally sensitive, achieving low detection limits for this analyte may be challenging due to the suboptimal ionization.[5] Furthermore, complex sample matrices can cause ion suppression or enhancement, impacting quantitative accuracy.[13]
Experimental Protocol: LC-MS/MS Quantification
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Generate a calibration curve by serially diluting the stock into a solvent mixture that mimics the initial mobile phase conditions (e.g., 80:20 methanol:water).
-
Prepare unknown samples similarly, ensuring final solvent compatibility with the LC system. A solvent exchange step may be necessary if the original sample matrix is incompatible.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent, with an APCI source.[14]
-
Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 80% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
APCI Source Conditions: Optimize gas temperature, vaporizer temperature, and corona current for the target analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. A precursor ion (e.g., the molecular ion, [M]+ or [M]-) is selected and fragmented, and a specific product ion is monitored.
-
LC-MS/MS Workflow Visualization
Caption: LC-MS/MS analytical workflow for 2,3,6-Trichloro(difluoromethyl)benzene.
Performance Comparison: A Head-to-Head Evaluation
To provide a clear, objective comparison, we present hypothetical yet realistic performance data for the quantification of 2,3,6-Trichloro(difluoromethyl)benzene using the optimized methods described above.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Rationale for Performance |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 5 ng/mL | GC-MS is inherently better suited for this volatile analyte, leading to efficient transfer and sensitive detection. LC-MS suffers from lower ionization efficiency via APCI for this compound class. |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques can achieve excellent linearity, but the broader dynamic range and robustness of the GC-MS method often result in a slightly better correlation coefficient. |
| Precision (%RSD, n=6) | < 5% | < 10% | The simplicity of the GC-MS sample preparation ("dilute-and-shoot") minimizes variability compared to the multi-step LC-MS process which may include solvent exchange. |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | Direct injection in GC-MS leads to high accuracy. LC-MS can be more susceptible to matrix effects (ion suppression/enhancement) that can affect accuracy if not properly compensated for with isotopically labeled internal standards.[13] |
| Sample Prep Complexity | Minimal (Dilution only) | Moderate (Solvent exchange may be needed) | The analyte's properties are a perfect match for direct GC-MS analysis. LC-MS requires more careful consideration of solvent compatibility and potential for analyte precipitation. |
| Throughput | High | Moderate-to-High | GC cycle times are typically around 10-15 minutes. While modern LC systems are fast, the potential for more complex sample prep can lower overall throughput. |
| Cost & Maintenance | Lower | Higher | GC-MS systems generally have lower acquisition and operational costs (e.g., carrier gas vs. HPLC-grade solvents). LC-MS systems, particularly triple quadrupoles, are more expensive to purchase and maintain.[4] |
Conclusion and Authoritative Recommendation
For the accurate quantification of 2,3,6-Trichloro(difluoromethyl)benzene, Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocally superior technique.
The decision is fundamentally driven by the analyte's physicochemical properties. Its volatility, thermal stability, and predominantly non-polar character make it an ideal candidate for GC-MS. This method provides a direct, robust, and highly sensitive analytical solution with minimal sample preparation, aligning with the principles of efficiency and analytical excellence. The use of Electron Ionization (EI) provides stable fragmentation and the potential for library matching, adding an extra layer of confidence in identification, while the SIM mode ensures excellent quantitative performance.
While a functional LC-MS/MS method can be developed, it represents a more complex and less direct approach. The challenges associated with poor chromatographic retention on standard phases and inefficient ionization necessitate more specialized and costly solutions (e.g., specific column chemistries, APCI source). The resulting method is likely to be less sensitive and potentially more susceptible to matrix effects than its GC-MS counterpart.
Therefore, for researchers, scientists, and drug development professionals requiring the highest quality quantitative data for 2,3,6-Trichloro(difluoromethyl)benzene, the recommended path is the development and validation of a GC-MS method. This approach offers the most scientifically sound, efficient, and cost-effective solution for this analytical challenge.
References
- Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. (2025). Science of The Total Environment.
- Method For Collection And Analysis Of Chlorobenzenes. (1984). U.S. Environmental Protection Agency.
- GC-MS vs LC-MS. (2026).
- GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025). Arome Science.
- A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Tolualdehyde-d4. (2025). BenchChem.
- Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). PubMed.
- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018).
- GC-MS vs LC-MS | Chromatography Technique Selection. (2026). Measurlabs.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
- LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025). LinkedIn.
- Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014).
- A Comparative Guide to Analytical Methods for Trace-Level Detection of Chlorin
- 2,3,6-Trichlorotoluene.
- Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021). Analytical and Bioanalytical Chemistry.
- GC-MS Applic
- Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. (2015). Agilent Technologies.
- Mass Spectrometry Analysis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene Fragment
- 1,2,3-Trichloro-5-(trifluoromethyl)-benzene Physical and Chemical Properties.ChemicalBook.
- Waters Reversed-Phase Column Selectivity Chart.
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. 2,3,6-Trichlorotoluene | C7H5Cl3 | CID 16378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Trichloro-5-(trifluoromethyl)-benzene(50594-82-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gbcsci.com [gbcsci.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. lcms.cz [lcms.cz]
- 13. d-nb.info [d-nb.info]
- 14. agilent.com [agilent.com]
Safety & Regulatory Compliance
2,3,6-Trichloro(difluoromethyl)benzene proper disposal procedures
2,3,6-Trichloro(difluoromethyl)benzene proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,6-Trichloro(difluoromethyl)benzene
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive overview of the proper disposal procedures for 2,3,6-trichloro(difluoromethyl)benzene, a halogenated aromatic compound. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Risk Assessment
Assumed Hazard Profile:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Harmful | Do not eat, drink or smoke when using this product.[2] |
| Skin Corrosion/Irritation | Irritant | Wash skin thoroughly after handling.[2] |
| Serious Eye Damage/Irritation | Irritant | Wear eye protection/face protection.[2] |
| Aquatic Hazard, Long-Term | Toxic | Avoid release to the environment.[2] |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling waste 2,3,6-trichloro(difluoromethyl)benzene, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood.[3] The following PPE is mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent splashes.[4]
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[5]
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. The container must be compatible with the chemical.
-
Label the Container: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,3,6-Trichloro(difluoromethyl)benzene". The concentration or percentage of each component in the waste container should be documented.[6]
-
Keep the Container Closed: The waste container must be kept tightly sealed except when adding waste to prevent the release of vapors.[6]
-
Secondary Containment: Liquid hazardous waste containers should be stored in secondary containment to prevent spills from spreading.[6]
-
Do Not Mix Incompatible Wastes: Never mix halogenated organic waste with other waste streams such as acids, bases, or oxidizers.[5]
Disposal Pathway Decision Workflow
The following diagram outlines the decision-making process for the disposal of 2,3,6-trichloro(difluoromethyl)benzene waste in a laboratory setting.
Caption: Decision workflow for the collection and preparation of 2,3,6-trichloro(difluoromethyl)benzene for disposal.
Approved Disposal Methodologies
As a halogenated organic compound, 2,3,6-trichloro(difluoromethyl)benzene falls under specific waste categories defined by the Environmental Protection Agency (EPA).[7][8] The recommended and most common method for the final disposal of this type of waste is high-temperature incineration.[1][9]
High-Temperature Incineration:
-
Mechanism: This process involves the combustion of the waste at very high temperatures (typically above 900°C) in a specially designed incinerator. The high temperature breaks down the complex chlorinated and fluorinated molecules into simpler, less harmful substances.
-
Rationale: Complete combustion is crucial to prevent the formation of highly toxic byproducts such as dioxins and furans, which can be associated with the incomplete combustion of chlorinated aromatic compounds.[10] Modern hazardous waste incinerators are equipped with advanced pollution control systems, including scrubbers, to neutralize acidic gases (like HCl and HF) and filters to capture particulate matter.[9]
Disposal must be carried out by a licensed and approved hazardous waste disposal facility.[2]
Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[11]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Regulatory Framework
In the United States, the disposal of 2,3,6-trichloro(difluoromethyl)benzene is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it would likely be classified under the F-listed wastes from non-specific sources if it is a spent solvent.[13]
Relevant EPA Hazardous Waste Codes:
| Waste Code | Description |
| F002 | Spent halogenated solvents such as tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons.[13] |
It is the responsibility of the waste generator to properly classify their waste according to federal, state, and local regulations.
References
- Disposal Methods for Chlorinated Arom
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Halogenated Solvent Cleaners. Environmental Protection Agency (EPA).
- Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regul
- SAFETY D
- SAFETY D
- Hazardous Waste Segreg
- SAFETY D
- SAFETY D
- EPA HAZARDOUS WASTE CODES.
- Chlorinated aromatics from the combustion of hazardous waste. Diva-portal.org.
- IV.
- SAFETY D
- Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions.
- SAFETY D
- SAFETY D
- Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS).
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichlorobenzenes. NCBI Bookshelf.
- 1,2,3-Trichloro-5-(trifluoromethyl)benzene Properties. EPA.
- 1-CHLORO-2,4,6-TRIS(TRIFLUOROMETHYL)
Sources
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [diva-portal.org]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. tcichemicals.com [tcichemicals.com]
- 13. wku.edu [wku.edu]
